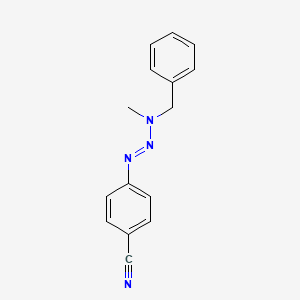
6-bromo-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For example, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to increase yield and reduce byproducts. Techniques such as one-pot synthesis, recyclable catalysts, and green methodologies are employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the chromen-2-one core.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azides, propargyl bromide, and various acid catalysts. Reaction conditions often involve dry solvents and controlled temperatures to ensure high yields and selectivity .
Major Products
Major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, thiazoles, and triazoles.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for synthesizing complex heterocyclic systems.
Biology: It exhibits significant antimicrobial, anticancer, and antioxidant activities, making it a valuable compound for biological research.
Mécanisme D'action
The mechanism of action of 6-bromo-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it can interfere with estrogen synthesis, disrupt cell cycle progression, and inhibit cytochrome P450 enzymes . These interactions contribute to its diverse biological activities, including its anticancer and antimicrobial effects.
Comparaison Avec Des Composés Similaires
6-bromo-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
4-hydroxy-6-methyl-2H-chromen-2-one: Known for its anticoagulant properties.
3-(bromoacetyl)coumarin: Exhibits significant antimicrobial and antiproliferative activities.
6-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated coumarin derivative with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
65490-12-2 |
|---|---|
Formule moléculaire |
C10H7BrO2 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
6-bromo-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
Clé InChI |
MALCVALLKPESDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)

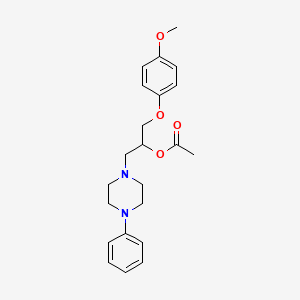
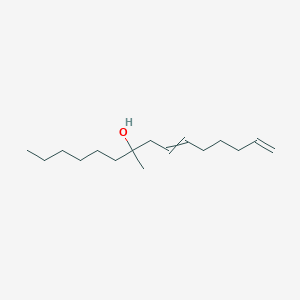

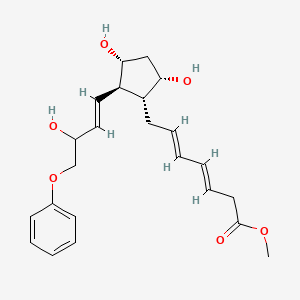
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)


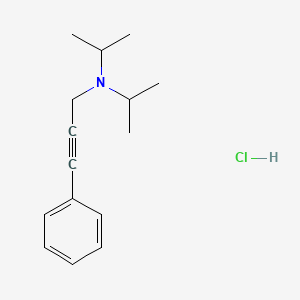
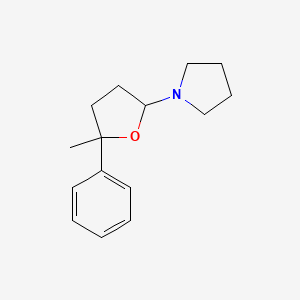
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
